2-[Bis(2-aminoethyl)amino]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[bis(2-aminoethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N3O/c7-1-3-9(4-2-8)5-6-10/h10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXYGKZSOBYDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN)CCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042182 | |
| Record name | N,N-Bis(2-aminoethyl)ethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58145-14-5 | |
| Record name | 2-[Bis(2-aminoethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58145-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-aminoethyl)ethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058145145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[bis(2-aminoethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Bis(2-aminoethyl)ethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[bis(2-aminoethyl)amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-BIS(2-AMINOETHYL)ETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAF6KM7E5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of 2 Bis 2 Aminoethyl Amino Ethanol
Established Synthetic Pathways to 2-[Bis(2-aminoethyl)amino]ethanol
The industrial production and laboratory-scale synthesis of this compound rely on well-understood reactions that are common in the manufacturing of ethanolamines and polyamines.
A primary method for synthesizing N-(2-hydroxyethyl)diethylenetriamine is through the direct alkylation of diethylenetriamine (B155796) with an appropriate precursor that can introduce the hydroxyethyl (B10761427) group. The most common and industrially viable method is the ethoxylation of diethylenetriamine using ethylene (B1197577) oxide.
This reaction involves the nucleophilic attack of one of the nitrogen atoms of diethylenetriamine on the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of the N-hydroxyethyl bond. The reaction stoichiometry can be controlled to influence the degree of ethoxylation. wikipedia.org While the reaction of ethylenediamine (B42938) with ethylene oxide is well-documented to produce N-(2-hydroxyethyl)ethylenediamine (AEEA), applying this principle to diethylenetriamine yields the target compound. wikipedia.org To favor the mono-hydroxyethylation product and minimize the formation of polyethoxylated by-products, an excess of the amine precursor is typically used. wikipedia.org
The synthesis of related, more heavily substituted compounds, such as N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine, is also achieved through the reaction of an amine (ethylenediamine) with ethylene oxide, demonstrating the versatility of this alkylation approach. google.com This process is typically carried out under controlled temperature and pressure to ensure selectivity.
| Precursor Amine | Alkylating Agent | Molar Ratio (Amine:Oxide) | Temperature | Pressure | Solvent | Reference |
| Ethylenediamine | Ethylene Oxide | 1:4 | 140-180°C | 2-60 bar | Isopropanol | google.com |
| Diethylenetriamine | Ethylene Oxide | Excess Amine | Controlled | Controlled | Water (optional) | wikipedia.org |
Conversion Strategies from Related Ethanolamines
An alternative synthetic strategy involves the conversion of other ethanolamines, which may be considered by-products of other industrial processes, into more valuable products like monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA). google.com Within this context, compounds like N-(2-aminoethyl)ethanolamine are mentioned as potential feedstocks. google.com This process typically involves treating the starting ethanolamine (B43304) mixture with a strong base, which can induce cleavage and rearrangement reactions. Ethylene oxide can be released from these other ethanolamines, which can then react with other amine molecules present. google.com This suggests a pathway where by-product streams from the production of major ethanolamines could be repurposed for the synthesis of specialty amines like N-(2-hydroxyethyl)diethylenetriamine.
Derivatization of this compound for Novel Ligand Synthesis
The presence of multiple nitrogen donor atoms and a hydroxyl group makes this compound and its relatives excellent candidates for the synthesis of novel ligands for coordination chemistry.
The structure of N-(2-hydroxyethyl)diethylenetriamine, with its combination of primary and secondary amine groups and a terminal alcohol, provides multiple coordination sites. This allows it to act as a versatile chelating agent, forming stable complexes with various metal ions. ontosight.ai The closely related compound N-(2-hydroxyethyl)ethylenediamine (AEEA or hydeten) has been extensively studied as a ligand. It typically acts as a bidentate N-donor ligand in the formation of mononuclear and polymeric metal complexes with transition metals such as copper(II), cadmium(II), nickel(II), and silver(I). uludag.edu.trrsc.org In many of these complexes, the ethanol (B145695) group of AEEA does not directly coordinate to the metal center but participates in forming extensive hydrogen-bonding networks that stabilize the crystal structure. uludag.edu.tr
Further derivatization can create even more powerful and selective ligands. For example, N-(2-Hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA), which is synthesized from the AEEA framework, is a potent chelating agent used for the selective complexation of metal ions like Fe(III), Cu(II), and Zn(II). sigmaaldrich.comchemimpex.com This demonstrates a common strategy where the basic amino alcohol structure is elaborated to create ligands with tailored properties for applications ranging from analytical chemistry to the treatment of nuclear waste. sigmaaldrich.comchemimpex.com
| Ligand | Metal Ion(s) | Complex Type | Application/Feature | Reference |
| N-(2-hydroxyethyl)ethylenediamine (hydeten) | Cu(II), Cd(II) | Mononuclear, Octahedral | Ligand acts as bidentate N-donor | uludag.edu.tr |
| N-(2-hydroxyethyl)ethylenediamine (hydeten) | Ni(II), Ag(I) | Polymeric, Cyanido-bridged | Exhibits significant biological activity | rsc.org |
| N-(2-Hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA) | Fe(III), Cu(II), Zn(II) | Chelate Complex | Ionophore, separation of f-elements | sigmaaldrich.com |
Integration into Spirocyclic Systems
The integration of flexible, polyfunctional molecules like this compound into rigid, complex architectures such as spirocyclic systems represents an advanced synthetic challenge. While direct literature examples detailing the use of N-(2-hydroxyethyl)diethylenetriamine for this purpose are not prominent, the functional groups it possesses are suitable for established spirocyclization reactions.
General methodologies for synthesizing spirocycles often involve the cyclization of precursors containing amine functionalities. For instance, chiral spirocyclic 2,6-dioxopiperazines have been synthesized from α-amino nitriles through steps involving hydration, base-mediated cyclization, and N-alkylation. nih.gov Another approach involves the reaction of α,β-unsaturated N-acyliminium ions with various nucleophiles to form spirocyclic heterocycles. nih.gov
The primary and secondary amine groups within N-(2-hydroxyethyl)diethylenetriamine could serve as nucleophiles in intramolecular reactions or as points of attachment for building blocks that are later cyclized. The hydroxyl group could be converted into a leaving group to facilitate an intramolecular alkylation at one of the nitrogen atoms, or it could participate in cyclization reactions itself, such as in the formation of oxa-spirocycles. The synthesis of such complex molecules would require careful protection strategies to control the reactivity of the multiple functional sites on the N-(2-hydroxyethyl)diethylenetriamine backbone.
Coordination Chemistry of 2 Bis 2 Aminoethyl Amino Ethanol Metal Complexes
Ligand Properties and Coordination Modes of 2-[Bis(2-aminoethyl)amino]ethanol
Chelation Behavior and Denticity
This compound is a potentially tetradentate ligand, meaning it can bind to a central metal ion through its three nitrogen atoms and one oxygen atom. libretexts.org This multidentate nature allows for the formation of stable chelate rings, which are five- or six-membered rings that include the metal ion. The formation of these chelate rings enhances the stability of the resulting metal complex, an effect known as the chelate effect.
The denticity of the ligand, or the number of donor atoms that bind to the metal, can vary depending on the reaction conditions and the nature of the metal ion. While it can act as a tetradentate N3O donor, in some cases, it may coordinate as a tridentate or even a bidentate ligand. For instance, in certain copper complexes, it has been observed to coordinate as a bidentate N2 donor. researchgate.net The flexibility of the ethyl and ethanol (B145695) arms of the ligand allows it to adopt various conformations to accommodate the preferred coordination geometry of the metal ion.
Protonation Equilibria of the Ligand
Synthesis and Structural Characterization of Metal Complexes
Formation of Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II), Cd(II), Pd(II), Ti(IV))
Complexes of this compound with various transition metals are typically synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent, often water or an alcohol. researchgate.netnih.gov The stoichiometry of the resulting complex, i.e., the metal-to-ligand ratio, can be controlled by the molar ratio of the reactants. Both 1:1 and 1:2 metal-to-ligand complexes have been reported for similar amino-alcohol ligands. rsc.org
The formation and stability of these complexes are influenced by several factors, including the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating or non-coordinating anions. Stability constants for related systems, such as those involving β-cyclodextrin modified with a similar amine structure, show high stability for Cu(II) complexes, followed by Ni(II) and Zn(II). nih.gov The synthesis of a gold(III) complex has also been reported, where the ligand coordinates in a tridentate fashion. rsc.org
Metal Coordination Geometries and Distortions
The coordination geometry around the central metal ion in complexes with this compound is diverse and often distorted from ideal geometries. acs.orgnih.gov Common coordination geometries observed include distorted square pyramidal and distorted octahedral. researchgate.netnih.gov
In a distorted square pyramidal geometry, as seen in a copper(II) complex, the metal ion is coordinated to four donor atoms in a square plane with a fifth donor atom in an axial position. researchgate.netnih.gov In a distorted octahedral geometry, observed in a cadmium(II) complex, the metal ion is surrounded by six donor atoms. researchgate.netnih.gov These distortions arise from the constraints imposed by the chelate rings of the ligand and the electronic properties of the metal ion. acs.org For example, the bite angles of the chelate rings may deviate from the ideal 90° or 180° angles of perfect geometries.
Influence of Anions and Secondary Ligands on Complex Architecture
For example, in a nickel(II) complex with a related morpholine-based ligand, chloride ions were found outside the primary coordination sphere, stabilizing the crystal structure through hydrogen bonds with the coordinated water molecules and the ligand's amine groups. nih.gov Similarly, the presence of secondary ligands, such as water or other small molecules, can complete the coordination sphere of the metal ion and participate in building extended supramolecular structures through hydrogen bonding. nih.govnih.gov The nature of these secondary interactions plays a crucial role in determining the final three-dimensional structure of the complex.
Catalytic and Biomimetic Applications of 2 Bis 2 Aminoethyl Amino Ethanol Metal Complexes
Enzyme Mimicry and Bioinspired Catalysis
The structural and functional imitation of metalloenzymes is a key area in bioinorganic chemistry. Metal complexes of 2-[bis(2-aminoethyl)amino]ethanol have emerged as effective models for certain enzymes, particularly those involved in hydrolytic processes.
Zinc(II) is an essential metal ion in a multitude of hydrolytic enzymes, where it facilitates the cleavage of ester and amide bonds. Zinc(II) complexes of this compound have been synthesized and studied as functional mimics of these zinc-containing hydrolases. acs.orgacs.org The ligand's tripodal nature and the presence of an ethoxyl pod allow it to create a chemical environment around the Zn(II) ion that is analogous to the active sites of these enzymes. acs.org
A significant feature of these complexes is the remarkably low pKa value of the alcoholic OH group when coordinated to Zn(II), which has been determined to be 7.7 at 25 °C. acs.orgacs.org This pronounced acidity facilitates the deprotonation of the alcohol to form a reactive alkoxide species. acs.org Both monomeric and dimeric zinc(II) complexes with this ligand have been synthesized and structurally characterized by X-ray diffraction. acs.orgacs.org The ability of these zinc(II) complexes to serve as good models for zinc-containing enzymes has been demonstrated, highlighting the potential of asymmetric tripodal polyamines with an ethoxyl pod in biomimetic studies. acs.org
Table 1: Properties of a Zinc(II) Complex with this compound
| Property | Value | Reference |
|---|---|---|
| Ligand | This compound (L) | acs.org |
| Metal Ion | Zinc(II) | acs.org |
| pKa of Coordinated Alcohol | 7.7 (at 25 °C) | acs.orgacs.org |
| Synthesized Monomeric Complex | ZnH-0.25L(H2O)1.75 | acs.orgacs.org |
| Synthesized Dimeric Complex | Zn2(H-1L)22 | acs.orgacs.org |
The promotion of ester hydrolysis by zinc(II) complexes of this compound proceeds through a mechanism involving the metal-bound alkoxide. acs.org The deprotonated alcoholic group acts as a potent nucleophile, attacking the carbonyl carbon of the ester. This process is a key feature that mimics the action of the serine nucleophile in some zinc enzymes, which is indirectly activated by the zinc(II) ion. acs.org
The hydrolysis of 4-nitrophenyl acetate (B1210297) (NA) has been used as a model reaction to quantify the catalytic efficiency of these complexes. The zinc(II)-bound alkoxide demonstrates a second-order rate constant of 0.13 ± 0.01 M⁻¹s⁻¹ in a 10% (v/v) CH₃CN solution at 25 °C for NA hydrolysis. acs.org This reactivity is comparable to other highly reactive alcohol-pendant macrocyclic amine-zinc complexes. acs.org The mechanism underscores the role of the zinc(II) ion in lowering the pKa of the coordinated alcohol, thereby generating a strong nucleophile for the hydrolysis reaction. This represents a clear model for the indirect activation of a nucleophile by a zinc(II) center in enzymatic catalysis. acs.org
Table 2: Kinetic Data for the Hydrolysis of 4-Nitrophenyl Acetate (NA)
| Catalyst | Substrate | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
|---|---|---|---|---|
| Zinc(II)-alkoxide complex of this compound | 4-Nitrophenyl Acetate | 0.13 ± 0.01 | 10% (v/v) CH₃CN, 25 °C | acs.org |
Other Catalytic Transformations
Beyond enzyme mimicry, metal complexes derived from this compound and its derivatives have been explored for their catalytic activity in other important organic reactions.
While detailed studies specifically on this compound complexes in carbon-carbon bond formation are limited in the provided context, related amino alcohol ligands have been successfully employed in such catalytic processes. For instance, palladium complexes of amino acid-derived bisphenolate ligands have been shown to be effective catalysts for C-C coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.nethw.ac.uk These ligands, which share the feature of having both amine and alcohol functionalities, form stable complexes with palladium(II) and can achieve high yields in the coupling of aryl halides with boronic acids or alkenes. researchgate.nethw.ac.uk
The general principle involves the formation of an active palladium catalyst that facilitates the oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination steps of the catalytic cycle. The amino alcohol ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity and selectivity. Although not directly involving this compound, these findings suggest the potential of its metal complexes to be adapted for C-C bond formation catalysis, an area that warrants further investigation.
Applications in Advanced Materials and Supramolecular Architectures
Utilization in Materials Science
In the realm of materials science, this compound serves as a fundamental building block and a modifying agent, contributing to the creation of polymers, ionic liquids, and specialized coatings with enhanced properties.
Precursors for Polymeric Materials and Ionic Liquids
The multiple reactive sites within the 2-[Bis(2-aminoethyl)amino]ethanol molecule make it an excellent precursor for the synthesis of various polymeric materials. The primary and secondary amine groups, along with the hydroxyl group, can participate in polymerization reactions, leading to the formation of complex polymer networks. These polymers can be tailored for specific applications by controlling the reaction conditions and the choice of co-monomers.
Furthermore, this compound is utilized in the formulation of ionic liquids (ILs). researchgate.netscialert.net Ionic liquids are salts that are in a liquid state at or near room temperature and are considered "green solvents" due to their low volatility. scialert.net Amino acid-based ionic liquids (AAILs), for instance, can be synthesized using amino acids as either cations or anions. scialert.net The resulting properties of these ILs, such as their thermal stability and miscibility, are influenced by the structure of the amino acid used. scialert.net Choline-based ionic liquids are also gaining attention due to their biocompatibility and biodegradability. nih.gov The synthesis of these novel ionic liquids often involves straightforward acid-base neutralization reactions. researchgate.net
Modification of Resins for Coatings
The compound this compound and its derivatives are employed to modify resins used in coatings, enhancing their performance characteristics. For instance, derivatives like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane are used to create epoxy-modified silicone tie-coatings. nih.govmdpi.com These coatings are crucial for ensuring strong adhesion between different layers, such as between an epoxy primer and a silicone antifouling topcoat. mdpi.com The incorporation of such amino-functional silanes can increase the crosslinking density, elastic modulus, and tensile strength of the coating. nih.gov These modified resins are essential in protective coatings for marine and industrial applications, where durability and adhesion are paramount. mdpi.com Other related amine compounds, like Dimethylethanolamine (DMAE), also serve as curing agents for epoxy and polyurethane resins. wikipedia.org
Chelation in Industrial Processes and Environmental Applications
The presence of multiple nitrogen and oxygen atoms in this compound makes it an effective chelating agent, capable of binding to metal ions. This property is exploited in various industrial and environmental applications.
Metal Ion Sequestration and Control
The ability of this compound and similar amino alcohols to form stable complexes with metal ions is a key attribute. rjpbcs.com This chelation is crucial in processes where the control of metal ion concentration is necessary. For example, in various industrial settings, these compounds can be used to sequester metal ions, preventing them from interfering with chemical reactions or causing contamination. The coordination of the amino and hydroxyl groups with metal ions like copper (II) has been a subject of study to understand their binding strength and stoichiometry. rjpbcs.com This characteristic is also valuable in the formulation of corrosion inhibitors.
Carbon Dioxide Capture and Gas Sweetening
A significant application of this compound and related alkanolamines is in the capture of carbon dioxide (CO2) from industrial flue gases, a process often referred to as gas sweetening. rsc.orgnih.gov These amines can react with CO2 to form carbamates, effectively removing the greenhouse gas from emissions. rsc.orgnih.gov Research has shown that 2-(2-aminoethylamino)ethanol (AEEA) exhibits superior performance for CO2 separation compared to the widely used monoethanolamine (MEA). rsc.org This is attributed to its ability to sorb CO2 with its primary amine and desorb it with its secondary amine. rsc.org Blends of amines, such as 2-(diethylamino)-ethanol (DEEA) and AEEA, are being investigated as biphasic solvents to reduce the high energy consumption associated with solvent regeneration in CO2 capture processes. rsc.org The use of amino acid salts as green absorbents for CO2 capture is also a promising area of research. researchgate.netosti.gov
Supramolecular Assembly and Recognition
The specific arrangement of donor and acceptor sites for hydrogen bonding in this compound facilitates its participation in the formation of well-defined supramolecular assemblies. These are complex structures held together by non-covalent interactions. The ability of the molecule to engage in multiple hydrogen bonds allows for the construction of intricate networks. This self-assembly property is fundamental to the field of supramolecular chemistry, where molecules are designed to recognize each other and form larger, functional systems. The study of these interactions is crucial for developing new materials with novel properties and for understanding biological processes where molecular recognition plays a vital role.
Formation of Metallo-Cyclodextrins
The covalent attachment of this compound, or its core structure tris(2-aminoethyl)amine (B1216632) (tren), to cyclodextrins (CDs) creates sophisticated ligands capable of forming stable complexes with metal ions, known as metallo-cyclodextrins. These structures merge the encapsulating properties of cyclodextrins with the coordination chemistry of the tren moiety.
A notable example is the synthesis of 6(A)-((2-(bis(2-aminoethyl)amino)ethyl)amino)-6(A)-deoxy-β-cyclodextrin (βCDtren). In this molecule, the tren-based unit is attached to the primary face of a β-cyclodextrin molecule. This modification introduces a metal-binding site to the cyclodextrin (B1172386) framework.
Research based on pH titration has demonstrated the formation of binary metallo-cyclodextrins, [M(βCDtren)]²⁺, with various divalent metal ions in aqueous solution. mdpi.com The stability of these complexes varies depending on the metal ion, as indicated by their stability constants (log K). The coordination environment of the metal ion within the complex has also been investigated, with studies suggesting a six-coordinate geometry for Ni(II) and Zn(II) ions and a five-coordinate geometry for Cu(II). mdpi.com
These metallo-cyclodextrins can further act as hosts to form ternary complexes. For instance, they have been shown to bind with the anion of the amino acid tryptophan (Trp⁻), forming [M(βCDtren)Trp]⁺. mdpi.com The formation of these ternary complexes highlights the dual functionality of metallo-cyclodextrins: the metal center coordinates with the guest molecule, while the cyclodextrin cavity can engage in further host-guest interactions.
Table 1: Stability Constants of Metallo-Cyclodextrins with βCDtren
| Metal Ion (M²⁺) | Binary Complex [M(βCDtren)]²⁺ log(K/dm³ mol⁻¹) | Ternary Complex with (R)-Trp⁻ log(K/dm³ mol⁻¹) | Ternary Complex with (S)-Trp⁻ log(K/dm³ mol⁻¹) |
|---|---|---|---|
| Ni²⁺ | 11.65 ± 0.06 | 8.2 ± 0.2 | 8.1 ± 0.2 |
| Cu²⁺ | 17.29 ± 0.05 | 9.5 ± 0.3 | 9.4 ± 0.2 |
| Zn²⁺ | 12.25 ± 0.03 | 8.1 ± 0.1 | 8.3 ± 0.1 |
Data sourced from a study conducted in aqueous solution at 298.2 K and an ionic strength of 0.10 mol dm⁻³ (NaClO₄). mdpi.com
Development of Molecular Sensors
The tripodal ligand structure of this compound and its derivatives, commonly referred to as tren-based ligands, is extensively used in the design of molecular sensors, particularly fluorescent and colorimetric chemosensors. mdpi.comresearchgate.net These sensors are designed to detect specific ions or molecules (analytes) by signaling a change in their optical properties.
The general design of these sensors involves two key components: a receptor unit and a signaling unit. The tren moiety typically serves as the receptor, providing a three-dimensional cavity with multiple binding sites (the nitrogen and oxygen atoms) that can selectively bind to a target analyte, such as a metal ion or an anion. researchgate.netresearchgate.net This receptor is then covalently linked to a signaling unit, which is often a fluorophore (a molecule that fluoresces) or a chromophore (a molecule that absorbs light in the visible spectrum). mdpi.comresearchgate.net
The sensing mechanism relies on the interaction between the analyte and the tren receptor. When the analyte binds to the receptor, it perturbs the electronic properties of the attached signaling unit. This perturbation can lead to a variety of observable changes, such as:
Fluorescence quenching (decrease in fluorescence intensity)
Fluorescence enhancement (increase in fluorescence intensity)
A shift in the fluorescence emission wavelength
A change in color (visible to the naked eye)
Researchers have developed a wide array of tren-based sensors for various analytes. For example, by functionalizing the primary amine groups of the tren scaffold with different aromatic groups (like nitro-functionalized aryl groups or indolylureas), sensors with high selectivity for specific anions such as fluoride (B91410) (F⁻), chloride (Cl⁻), and sulfate (B86663) (SO₄²⁻) have been created. researchgate.netresearchgate.netias.ac.in The binding of the anion to the receptor through hydrogen bonds and other interactions triggers the optical response.
Similarly, tren-based ligands have been incorporated into fluorescent sensors for the detection of heavy metal ions. mdpi.comresearchgate.net For instance, a sensor where tren is covalently functionalized onto graphene oxide has been developed for the detection of cerium ions (Ce³⁺) through an enhancement in fluorescence. acs.org Other designs have shown selectivity for metal ions like mercury (Hg²⁺), silver (Ag⁺), and lead (Pb²⁺). mdpi.com
Table 2: Examples of Analytes Detected by Tren-Based Molecular Sensors
| Sensor Type | Receptor Unit | Signaling Unit Type | Target Analyte(s) |
|---|---|---|---|
| Anion Sensor | Tren-based tris-urea | Indole | Sulfate (SO₄²⁻) |
| Anion Sensor | Tren-based amide | Nitro-functionalized aryl | Fluoride (F⁻), Chloride (Cl⁻) |
| Metal Ion Sensor | Tren-spaced fluorophores | Rhodamine, Pyrene | Various metal ions |
| Metal Ion Sensor | Tren-intercalated Graphene Oxide | Graphene Oxide | Cerium (Ce³⁺) |
The versatility of the tren scaffold allows for fine-tuning of the receptor's cavity size and electronic properties, enabling the rational design of highly selective and sensitive molecular sensors for a broad range of environmental and biological applications. researchgate.net
Advanced Characterization Techniques and Computational Modeling of 2 Bis 2 Aminoethyl Amino Ethanol and Its Complexes
Spectroscopic Methods for Structural and Electronic Elucidation
Spectroscopy is a fundamental tool for probing the structural and electronic characteristics of AEEA complexes. By analyzing the interaction of these molecules with electromagnetic radiation, detailed information about their bonding, functional groups, and electron configurations can be obtained.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule and determining how they are affected by coordination to a metal center. libretexts.orgfrontiersin.org The spectra reveal characteristic vibrations of chemical bonds, such as stretches and bends.
In complexes involving AEEA or its derivatives, IR spectroscopy confirms the coordination of the ligand to the metal ion. For instance, the coordination of azomethine nitrogen atoms is indicated by a shift in the ν(C=N) stretching frequency. ekb.eg Similarly, the involvement of phenolic oxygen atoms in bonding is confirmed by the disappearance of the phenolic -OH stretching vibration in the spectra of the complexes. ekb.eg The formation of new, weaker bands in the far-infrared region (typically 400–600 cm⁻¹) is indicative of the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ekb.egmdpi.com
In a study of zinc(II) and cadmium(II) complexes with AEEA, IR spectroscopy was used alongside other techniques to characterize the compounds. researchgate.net For metal thiocyanate (B1210189) complexes, the position of the C-N stretching vibration in IR and Raman spectra indicates whether the thiocyanate ligand is terminally bonded or bridging. researchgate.net For example, a C-N stretching vibration at 2083 cm⁻¹ (IR) and 2079 cm⁻¹ (Raman) is consistent with terminally N-bonded selenocyanate (B1200272) anions. researchgate.net
Table 1: Representative IR Spectral Data for AEEA-related Complexes
| Complex Type | Functional Group | Characteristic IR Frequency (cm⁻¹) | Observation | Reference |
| Palladium(II) Schiff Base | Azomethine (C=N) | 1597 - 1604 | Shift upon coordination | ekb.eg |
| Palladium(II) Schiff Base | Phenolic (O-H) | 3119 - 3747 | Disappears in complex | ekb.eg |
| Palladium(II) Schiff Base | Ammonia (N-H) | 3332 - 3353 | New band in complex | ekb.eg |
| Palladium(II) Schiff Base | Metal-Oxygen (Pd-O) | 471 - 489 | New band in complex | ekb.eg |
| Palladium(II) Schiff Base | Metal-Nitrogen (Pd-N) | 508 - 544 | New band in complex | ekb.eg |
| Metal Thiocyanate | Thiocyanate (C≡N) | 2038 - 2066 | Indicates terminal bonding | researchgate.net |
Electronic Spectroscopy (UV-Vis, ESR)
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule, which are often affected by the coordination environment of a metal ion. libretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. In the free AEEA ligand and its derivatives, absorption bands are typically due to π→π* and n→π* transitions within the organic chromophores. researchgate.net Upon complexation with a metal ion, these bands may shift, and new bands corresponding to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) can appear. researchgate.netresearchgate.net
For example, in various Schiff base complexes, the π→π* and n→π* transitions associated with benzene (B151609) rings and azomethine groups are observed to shift to longer wavelengths upon coordination, confirming complex formation. researchgate.net The electronic spectrum of a Mn(II) complex showed bands at 436 and 530 nm, which were assigned to ⁶A₁g → ⁴Eg and ⁶A₁g → ⁴T₂g transitions, respectively, suggesting an octahedral geometry. researchgate.net
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II). The ESR spectrum provides information about the electronic environment and geometry of the paramagnetic center. An axial symmetry in the ESR spectra of Cu(II) complexes, with g|| > g⊥ > 2.0023, is indicative of an octahedral or square-planar geometry. researchgate.net
Table 2: UV-Vis Spectral Data for Representative Metal Complexes
| Metal Ion | Complex Type | Absorption Bands (nm) | Assignment | Geometry | Reference |
| Mn(II) | Schiff Base | 436, 530 | ⁶A₁g → ⁴Eg, ⁶A₁g → ⁴T₂g | Octahedral | researchgate.net |
| Cu(II) | Schiff Base | ~625 | d-d transition | Distorted Octahedral | |
| Ce(III) | Benzoxazine Dimer | 265 (shoulder to 350) | f-d transitions | - | researchgate.net |
Mass Spectrometry Techniques (e.g., ESI-MS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and formula of AEEA and its complexes. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly soft ionization technique, making it well-suited for the analysis of non-covalent protein complexes and thermally labile coordination compounds, as it often allows the intact complex to be observed in the gas phase. nih.govresearchgate.net
In the characterization of metal complexes, ESI-MS can directly confirm the formation of the desired product by identifying the parent ion peak ([M]⁺ or [M+H]⁺). researchgate.net For example, the ESI-MS/MS analysis of a Novichok nerve agent analog, which shares structural motifs with potential derivatives of AEEA, demonstrated the power of this technique in elucidating complex fragmentation pathways. researchgate.net The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information about the connectivity of the ligand to the metal center.
X-ray Diffraction Analysis
While spectroscopic methods provide invaluable information about the local environment and bonding within a molecule, X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a compound in the solid state.
Single-Crystal X-ray Diffraction for Solid-State Structures
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement, bond lengths, and bond angles within a crystalline solid. researchgate.net For complexes of AEEA and its derivatives, this technique reveals the exact coordination geometry around the metal center, the conformation of the ligand, and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netconsensus.app
Studies on metal complexes with AEEA-related ligands have revealed a variety of coordination geometries. For example, a zinc(II) complex with AEEA was found to have a highly distorted tetrahedral geometry, while a related cadmium(II) complex adopted a distorted octahedral geometry. researchgate.net In another instance, the crystal structure of a nickel(II) Schiff base complex showed a nearly square-planar geometry. researchgate.net
This technique also provides precise measurements of bond lengths. For example, in a copper complex, the Cu-O and Cu-N bond lengths were determined to be 1.890(3) Å and 2.008(3) Å, respectively. nih.gov Such data is crucial for understanding the nature and strength of the coordination bonds. The crystal packing analysis also reveals how the complex molecules are arranged in the crystal lattice, often stabilized by intricate networks of hydrogen bonds. researchgate.net
Table 4: Selected Crystallographic Data for Metal Complexes with AEEA-related Ligands
| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Crystal System | Reference |
| [ZnCl₂(C₄H₁₄N₃)]ClO₄ | Zn(II) | Distorted Tetrahedral | - | - | researchgate.net |
| [CdCl₂(C₄H₁₄N₃)]ClO₄ | Cd(II) | Distorted Octahedral | - | - | researchgate.net |
| [Cu(L)₂] | Cu(II) | Square Planar | Cu-O: 1.890, Cu-N: 2.008 | Triclinic | nih.gov |
| [Ni(L)₂] | Ni(II) | Square Planar | - | - | researchgate.net |
| [Rh(η⁴-cod)(L)] | Rh(I) | Square Planar | - | - | researchgate.net |
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool to investigate the properties of 2-[Bis(2-aminoethyl)amino]ethanol at an atomic level. These methods complement experimental data and can predict molecular behavior, aiding in the rational design of new complexes with desired functionalities.
Density Functional Theory (DFT) for Electronic Structure and Vibrational Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and vibrational properties of molecules. It is particularly useful for systems like this compound and its metal complexes, offering a balance between accuracy and computational cost.
DFT calculations can determine the optimized geometry of the molecule, providing precise bond lengths and angles. For instance, in related amino alcohol complexes, DFT has been used to predict the coordination geometry around a central metal atom. In a copper(II) complex with two molecules of 2-(2-aminoethylamino)ethanol, the copper ion is in a distorted octahedral environment, coordinated by four nitrogen atoms and two oxygen atoms from the ligands. nih.goviucr.org Similar principles would apply to complexes of this compound.
Furthermore, DFT is employed to predict vibrational spectra (Infrared and Raman). These theoretical spectra are invaluable for interpreting experimental data. By calculating the harmonic vibrational frequencies, specific vibrational modes can be assigned to the observed spectral bands. For example, studies on similar molecules like 2-amino-5-chloropyridine (B124133) and cyclophosphamide (B585) have demonstrated that DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), can accurately reproduce experimental vibrational spectra. researchgate.netnih.gov The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors. nih.gov For this compound, key vibrational modes would include N-H, O-H, C-N, and C-O stretching and bending vibrations. The positions of these bands would be sensitive to the molecule's conformation and its coordination to a metal ion.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated using DFT. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Representative Theoretical Vibrational Frequencies for Amino Alcohols and Related Compounds from DFT Studies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Theoretical, Scaled) | Reference |
| N-H Stretching | 3300-3500 | nih.gov |
| O-H Stretching | 3400-3600 | nih.gov |
| C-H Stretching | 2900-3100 | nih.gov |
| C-N Stretching | 1250-1450 | nih.gov |
| C-O Stretching | 1000-1200 | researchgate.net |
Note: These are typical ranges and the exact frequencies for this compound would require specific calculations.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The flexibility of the ethyl and ethanol (B145695) arms of this compound allows it to adopt various conformations. Understanding this conformational landscape is crucial as the molecule's shape influences its reactivity and how it binds to other molecules or metal ions. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary computational tools for this purpose.
Molecular mechanics employs classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, a potential energy surface can be generated, and low-energy conformers can be identified. Studies on similar flexible molecules like 2-aminoethanol have identified multiple stable conformers, with their relative energies and populations determined by intramolecular hydrogen bonding and steric effects. nih.govresearchgate.net For this compound, the presence of multiple amino and hydroxyl groups would lead to a complex network of possible intramolecular hydrogen bonds, resulting in a rich conformational landscape.
Molecular dynamics simulations provide a time-resolved view of the conformational changes of a molecule. By solving Newton's equations of motion for the atoms, MD simulations can explore the accessible conformations at a given temperature and in a specific environment (e.g., in a solvent). nih.gov This approach is particularly useful for understanding how the molecule behaves in solution and how it interacts with its surroundings. For example, MD simulations of α-zein in water/ethanol mixtures have shown how the solvent composition affects the protein's conformation, with more extended structures being favored in higher ethanol concentrations. nih.gov Similar solvent effects would be expected to influence the conformational preferences of this compound.
MD simulations can also be used to study the dynamics of complex formation. By simulating the interaction of this compound with a metal ion, the binding process and the stability of the resulting complex can be investigated. These simulations can reveal the preferred coordination geometry and the role of solvent molecules in the complexation process.
Table 2: Key Torsional Angles in this compound for Conformational Analysis
| Torsional Angle | Description |
| O-C-C-N | Defines the orientation of the ethanol group relative to the central nitrogen. |
| C-C-N-C | Describes the backbone conformation of the ethylamino chains. |
| H-O-C-C | Defines the orientation of the hydroxyl hydrogen. |
Note: A full conformational analysis would involve the systematic rotation around these and other single bonds to identify stable conformers.
Q & A
Q. What are the optimal synthetic protocols for producing high-purity AEEA, and how can reaction conditions influence selectivity?
AEEA is synthesized via nucleophilic substitution, typically involving ethanolamine derivatives and alkylating agents like 2-chloroethyl chloride. Key parameters include maintaining sub-0°C temperatures in solvents such as CCl₄ to control exothermicity and minimize byproducts . Purification via fractional distillation or recrystallization is critical for removing residual amines and halides. Reaction selectivity can be improved by adjusting molar ratios (e.g., 1:2 ethanolamine-to-alkylating agent) and using inert atmospheres to prevent oxidation .
Q. How can researchers characterize AEEA’s physicochemical properties for experimental reproducibility?
Standard methods include:
- Volumetric properties and viscosity : Measured using U-tube densitometers and capillary viscometers across temperatures (298.15–343.15 K) .
- Refractive index : Determined via Abbe refractometers to assess purity .
- Thermodynamic solubility : Gravimetric analysis in aqueous systems, validated by models like the extended UNIQUAC equation .
Q. What safety protocols are essential when handling AEEA in laboratory settings?
AEEA’s alkylating potential requires strict controls:
- Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Monitor airborne concentrations (TLV: 2 ppm) with gas detectors .
- Store in airtight containers at ≤25°C to prevent degradation. Regulatory frameworks like Canada’s CEPA 1999 mandate Significant New Activity (SNAc) reporting for novel applications .
Advanced Research Questions
Q. How do AEEA-based solvents compare to traditional amines in CO₂ capture kinetics and regeneration energy?
AEEA’s secondary amine structure enhances CO₂ absorption kinetics (3–5× faster than MEA) due to dual amino groups facilitating carbamate formation. Blends with 2-(diethylamino)ethanol (DEEA) exhibit biphasic behavior, achieving 60% higher CO₂ capacity and 44% lower regeneration energy than MEA. Optimal ratios (e.g., 60% DEEA/20% AEEA) leverage phase separation to concentrate CO₂-rich phases, reducing stripping temperatures (85–95°C vs. MEA’s 120°C) . Kinetic studies use stopped-flow spectrophotometry to measure pseudo-first-order rate constants under varying pH (8–12) and temperatures (25–60°C) .
Q. What methodologies resolve contradictions in reported CO₂ solubility data for AEEA solutions?
Discrepancies arise from experimental setups (e.g., static vs. dynamic methods) and model assumptions. For 30 wt% AEEA solutions, Ma’mun et al. (2006) reported solubility values 15% higher than later studies, attributed to differences in CO₂ partial pressure calibration. Cross-validating data with in-situ FTIR (to track carbamate/bicarbonate speciation) and using activity coefficient models (e.g., eNRTL) improves consistency .
Q. How can oxidative degradation of AEEA in CO₂ capture systems be mitigated?
AEEA degrades via autoxidation, forming nitrosamines and aldehydes. Strategies include:
- Additives : 0.1–1 wt% ascorbic acid or EDTA chelates metal ions (Fe³⁺, Cu²⁺) that catalyze degradation .
- Process modifications : Operating at ≤40°C and pH <10 reduces degradation rates by 50% .
- Analytical monitoring : LC-MS/MS quantifies degradation products (e.g., N-nitrosodiethanolamine) with detection limits <1 ppb .
Q. What advanced modeling approaches predict AEEA’s phase behavior in biphasic solvent systems?
Molecular dynamics (MD) simulations combined with COSMO-RS predict liquid-liquid equilibria in AEEA/DEEA blends. Key parameters include Hansen solubility parameters and Gibbs free energy of mixing. Experimental validation via cloud-point measurements (using turbidimetry) confirms model accuracy within ±5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
